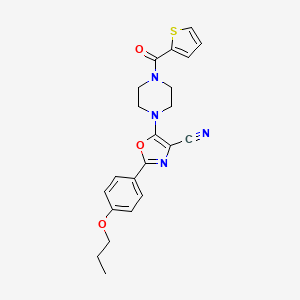

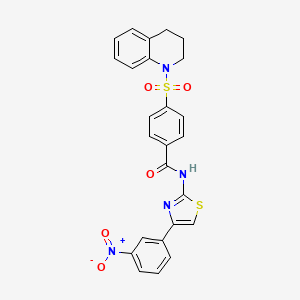

![molecular formula C12H26N2O3 B2998156 2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol CAS No. 1466936-47-9](/img/structure/B2998156.png)

2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

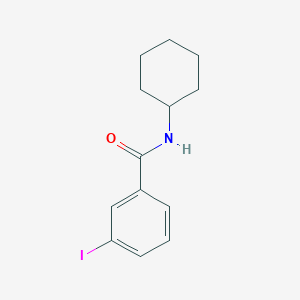

“2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol” is a chemical compound with the CAS Number: 1466936-47-9 . It has a molecular weight of 246.35 and its IUPAC name is 2-[4-(2,2-diethoxyethyl)-1-piperazinyl]ethanol . The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The molecular formula of “2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol” is C12H26N2O3 . The InChI code is 1S/C12H26N2O3/c1-3-16-12(17-4-2)11-14-7-5-13(6-8-14)9-10-15/h12,15H,3-11H2,1-2H3 .Physical And Chemical Properties Analysis

The compound is a liquid and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 246.35 and a molecular formula of C12H26N2O3 .Aplicaciones Científicas De Investigación

Therapeutic Uses of Piperazine Derivatives

Piperazine and its derivatives have garnered significant attention in the pharmaceutical field due to their broad therapeutic applications. The molecule 2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol, as a piperazine derivative, may share similar pharmacological potentials. Piperazine compounds have been explored for various therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility in modifying the substituents on the piperazine ring significantly impacts the pharmacokinetic and pharmacodynamic properties of these molecules, opening avenues for discovering new drug-like elements for diverse diseases. This emphasizes the importance of piperazine-based molecules in drug discovery and design for various therapeutic applications (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine analogs have been documented to exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The structural versatility of piperazine as a core component in molecular design has facilitated the development of potent anti-mycobacterial compounds. This review underscores the significant role of piperazine in medicinal chemistry, particularly in the design and rationale behind the structure-activity relationship (SAR) of anti-tuberculosis molecules. Such insights can guide medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents, highlighting the critical role of piperazine derivatives in addressing global health challenges related to tuberculosis (Girase et al., 2020).

DNA Binding and Imaging Applications

The interaction of piperazine derivatives with DNA, exemplified by the synthetic dye Hoechst 33258 and its analogues, demonstrates the potential of these compounds in bioimaging and as radioprotectors. Piperazine derivatives, due to their ability to bind selectively to the minor groove of double-stranded DNA, are used in chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content values in plant cell biology. This property, along with their topoisomerase inhibition activity, positions piperazine-based compounds as valuable tools in molecular biology and pharmacology for studying DNA dynamics and for therapeutic interventions (Issar & Kakkar, 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(2,2-diethoxyethyl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O3/c1-3-16-12(17-4-2)11-14-7-5-13(6-8-14)9-10-15/h12,15H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOAIKNMSXNXMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCN(CC1)CCO)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

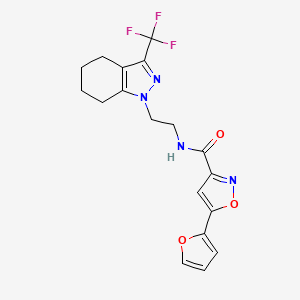

![2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2998073.png)

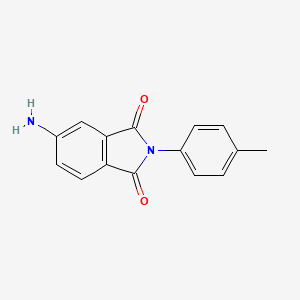

![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride](/img/structure/B2998083.png)

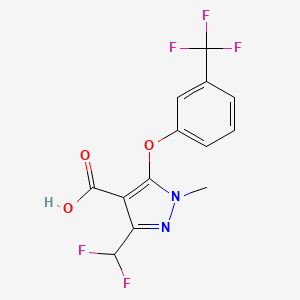

![2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2998087.png)

![2-(isopentylthio)-1H-benzo[d]imidazole](/img/structure/B2998091.png)

![2,5-dichloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2998093.png)